Cas no 2227694-10-0 (rac-(1R,3R)-3-(6-chloro-1-methyl-1H-indol-3-yl)-2,2-dimethylcyclopropan-1-amine)

Technical Introduction: rac-(1R,3R)-3-(6-chloro-1-methyl-1H-indol-3-yl)-2,2-dimethylcyclopropan-1-amine is a chiral cyclopropane derivative featuring a substituted indole moiety. Its stereospecific structure, with defined (1R,3R) configuration, lends itself to applications in asymmetric synthesis and pharmaceutical research. The presence of the 6-chloro-1-methylindole group enhances its potential as a bioactive intermediate, while the rigid cyclopropane ring contributes to conformational stability. This compound is particularly valuable for exploring structure-activity relationships in medicinal chemistry, owing to its balanced lipophilicity and steric constraints. High purity and well-characterized stereochemistry make it suitable for precision research in drug discovery and development.
rac-(1R,3R)-3-(6-chloro-1-methyl-1H-indol-3-yl)-2,2-dimethylcyclopropan-1-amine structure
2227694-10-0 structure
Product name:rac-(1R,3R)-3-(6-chloro-1-methyl-1H-indol-3-yl)-2,2-dimethylcyclopropan-1-amine
CAS No:2227694-10-0
MF:C14H17ClN2
MW:248.751182317734
CID:6326715
PubChem ID:165638373

rac-(1R,3R)-3-(6-chloro-1-methyl-1H-indol-3-yl)-2,2-dimethylcyclopropan-1-amine Chemical and Physical Properties

Names and Identifiers

    • rac-(1R,3R)-3-(6-chloro-1-methyl-1H-indol-3-yl)-2,2-dimethylcyclopropan-1-amine
    • EN300-1994244
    • 2227694-10-0
    • Inchi: 1S/C14H17ClN2/c1-14(2)12(13(14)16)10-7-17(3)11-6-8(15)4-5-9(10)11/h4-7,12-13H,16H2,1-3H3/t12-,13-/m1/s1
    • InChI Key: WDDZPEQCKNYNMG-CHWSQXEVSA-N
    • SMILES: ClC1C=CC2=C(C=1)N(C)C=C2[C@@H]1[C@H](C1(C)C)N

Computed Properties

  • Exact Mass: 248.1080262g/mol
  • Monoisotopic Mass: 248.1080262g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 1
  • Complexity: 317
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.8
  • Topological Polar Surface Area: 31Ų

rac-(1R,3R)-3-(6-chloro-1-methyl-1H-indol-3-yl)-2,2-dimethylcyclopropan-1-amine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1994244-0.5g
rac-(1R,3R)-3-(6-chloro-1-methyl-1H-indol-3-yl)-2,2-dimethylcyclopropan-1-amine
2227694-10-0
0.5g
$1646.0 2023-09-16
Enamine
EN300-1994244-0.25g
rac-(1R,3R)-3-(6-chloro-1-methyl-1H-indol-3-yl)-2,2-dimethylcyclopropan-1-amine
2227694-10-0
0.25g
$1577.0 2023-09-16
Enamine
EN300-1994244-0.05g
rac-(1R,3R)-3-(6-chloro-1-methyl-1H-indol-3-yl)-2,2-dimethylcyclopropan-1-amine
2227694-10-0
0.05g
$1440.0 2023-09-16
Enamine
EN300-1994244-1.0g
rac-(1R,3R)-3-(6-chloro-1-methyl-1H-indol-3-yl)-2,2-dimethylcyclopropan-1-amine
2227694-10-0
1g
$1714.0 2023-06-02
Enamine
EN300-1994244-10g
rac-(1R,3R)-3-(6-chloro-1-methyl-1H-indol-3-yl)-2,2-dimethylcyclopropan-1-amine
2227694-10-0
10g
$7373.0 2023-09-16
Enamine
EN300-1994244-2.5g
rac-(1R,3R)-3-(6-chloro-1-methyl-1H-indol-3-yl)-2,2-dimethylcyclopropan-1-amine
2227694-10-0
2.5g
$3362.0 2023-09-16
Enamine
EN300-1994244-5.0g
rac-(1R,3R)-3-(6-chloro-1-methyl-1H-indol-3-yl)-2,2-dimethylcyclopropan-1-amine
2227694-10-0
5g
$4972.0 2023-06-02
Enamine
EN300-1994244-0.1g
rac-(1R,3R)-3-(6-chloro-1-methyl-1H-indol-3-yl)-2,2-dimethylcyclopropan-1-amine
2227694-10-0
0.1g
$1508.0 2023-09-16
Enamine
EN300-1994244-10.0g
rac-(1R,3R)-3-(6-chloro-1-methyl-1H-indol-3-yl)-2,2-dimethylcyclopropan-1-amine
2227694-10-0
10g
$7373.0 2023-06-02
Enamine
EN300-1994244-5g
rac-(1R,3R)-3-(6-chloro-1-methyl-1H-indol-3-yl)-2,2-dimethylcyclopropan-1-amine
2227694-10-0
5g
$4972.0 2023-09-16

rac-(1R,3R)-3-(6-chloro-1-methyl-1H-indol-3-yl)-2,2-dimethylcyclopropan-1-amine Related Literature

Additional information on rac-(1R,3R)-3-(6-chloro-1-methyl-1H-indol-3-yl)-2,2-dimethylcyclopropan-1-amine

Rac-(1R,3R)-3-(6-chloro-1-methyl-1H-indol-3-yl)-2,2-dimethylcyclopropan-1-amine

Rac-(1R,3R)-3-(6-chloro-1-methyl-1H-indol-3-yl)-2,2-dimethylcyclopropan-1-amine is a complex organic compound with the CAS registry number 2227694-10-0. This compound belongs to the class of indole derivatives and is characterized by its unique stereochemistry and functional groups. The molecule consists of a cyclopropane ring substituted with a methyl group at position 2 and an indole moiety at position 3. The indole ring itself is substituted with a chlorine atom at position 6 and a methyl group at position 1. The stereochemistry of the molecule is defined by the (1R,3R) configuration, which plays a crucial role in its biological activity and pharmacological properties.

The synthesis of rac-(1R,3R)-3-(6-chloro-1-methyl-1H-indol-3-yl)-2,2-dimethylcyclopropane involves multi-step organic reactions, including nucleophilic substitutions, cyclizations, and stereochemical manipulations. Recent advancements in asymmetric synthesis have enabled the selective formation of the (1R,3R) diastereomer, which is critical for its desired biological activity. Researchers have employed various catalysts and chiral auxiliaries to achieve high enantioselectivity in the synthesis process. These methods have significantly improved the yield and purity of the compound, making it more accessible for further studies.

From a pharmacological perspective, rac-(1R,3R)-3-(6-chloro... has shown promising activity in preclinical models. Studies have demonstrated its potential as a modulator of certain G-protein coupled receptors (GPCRs), which are key targets in the treatment of various diseases such as neurodegenerative disorders and cardiovascular diseases. The compound's ability to selectively bind to these receptors suggests its potential as a lead compound for drug development.

Recent research has also explored the metabolic stability and bioavailability of rac-(1R,3R)-... In vitro studies using human liver microsomes have revealed moderate metabolic stability, indicating that the compound may have suitable pharmacokinetic properties for systemic administration. Furthermore, preliminary toxicity studies in rodents have shown low acute toxicity, which is encouraging for its potential therapeutic applications.

The structural uniqueness of rac-(1R,3R)-... lies in its cyclopropane ring system and the indole substituent. The cyclopropane ring contributes to the molecule's rigidity and strain energy, which can enhance its binding affinity to target proteins. The indole moiety, on the other hand, is known for its versatility in molecular recognition and interaction with biological systems. The combination of these features makes this compound an attractive candidate for further exploration in medicinal chemistry.

In terms of applications, rac-(1R,3R)-... has been investigated as a potential tool compound for studying receptor signaling pathways. Its ability to modulate specific GPCRs has made it valuable in understanding disease mechanisms at a molecular level. Additionally, this compound serves as a useful template for designing more potent and selective analogs with improved therapeutic profiles.

Looking ahead, ongoing research aims to optimize rac-(1R,...)'s pharmacokinetic properties while maintaining or enhancing its biological activity. Efforts are also being directed toward identifying additional targets or pathways where this compound may exert its effects. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate the development of this compound into a clinically relevant drug candidate.

In summary, rac-(1R,...) represents an exciting advancement in medicinal chemistry due to its unique structure and promising pharmacological properties. As research continues to unfold new insights into its mechanism of action and therapeutic potential, rac-(...) stands as a testament to the power of modern drug discovery techniques in addressing complex biomedical challenges.

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